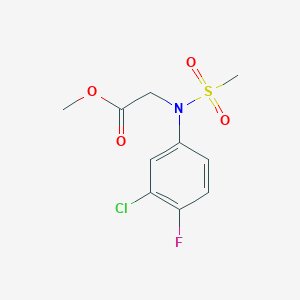
Methyl N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This would typically involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the exact arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including its reactivity with various reagents and its behavior under different conditions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions.Applications De Recherche Scientifique
Polymer and Material Science
Electrolytes for Energy Storage and Conversion : Research by Kim et al. (2011) introduced guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reaction, which are crucial for high-performance energy storage and conversion systems. This synthesis method, involving the activation of fluorine-amine, allows precise control over cation functionality, essential for developing efficient and stable energy devices (Kim et al., 2011).
Pharmacology and Biomedical Applications
Osteoporosis Prevention : Cho et al. (2020) discovered that specific compounds related to Methyl N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycinate inhibit osteoclast differentiation, suggesting a potential therapeutic application for preventing postmenopausal osteoporosis. This novel approach targets the reduction of osteoclast activity, a key factor in the development of osteoporosis, showcasing the compound's utility in developing new treatments (Cho et al., 2020).
Environmental Chemistry
Herbicide Analysis : Klaffenbach et al. (1993) developed a method for analyzing sulfonylurea herbicides, overcoming their thermal instability for gas chromatography analysis. This technique involves methylation, forming stable derivatives for accurate detection and quantification in environmental samples. This advancement aids in monitoring and controlling the environmental impact of these herbicides (Klaffenbach et al., 1993).
Analytical Chemistry
PCBs and DDE Metabolites Detection : Weistrand and Norén (1997) quantified methylsulfonyl metabolites of chlorinated biphenyls and p,p'-DDE in human tissues, contributing to the understanding of environmental pollutants' impact on human health. The study highlights the bioaccumulation and distribution patterns of these metabolites, providing insights into their toxicological significance (Weistrand & Norén, 1997).
Safety And Hazards
This would involve studying any potential risks associated with handling or using the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Orientations Futures
This would involve speculating on potential future research directions, such as new synthetic methods, potential applications, or further studies into its properties or mechanism of action.
I hope this general information is helpful, and I encourage you to consult with a chemistry professional for more specific information about this compound.
Propriétés
IUPAC Name |
methyl 2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO4S/c1-17-10(14)6-13(18(2,15)16)7-3-4-9(12)8(11)5-7/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGSYNHXUMSVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC(=C(C=C1)F)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

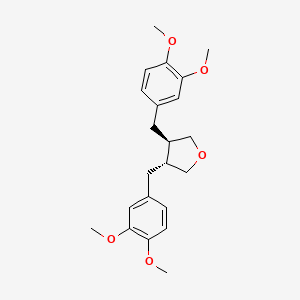
![4-[(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid](/img/structure/B2927991.png)
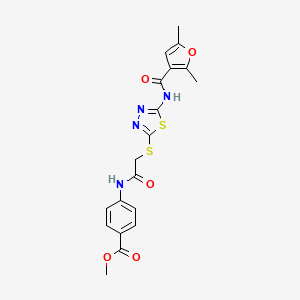
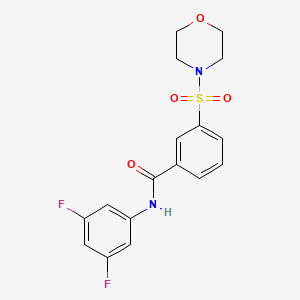
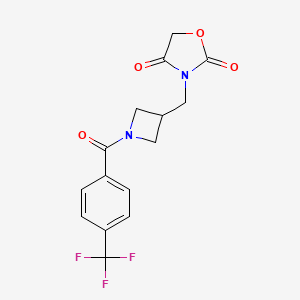
![2,4-Dihydro-6H-furo[3,4-c]pyrazol-6-one hydrochloride](/img/structure/B2927997.png)
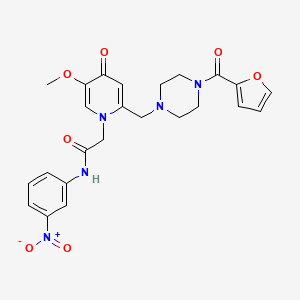
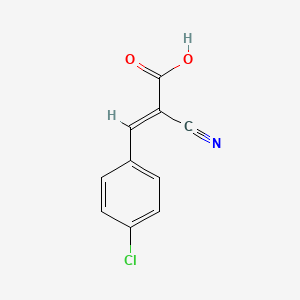
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2928001.png)
![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2928004.png)
![2-(3-chlorobenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2928006.png)
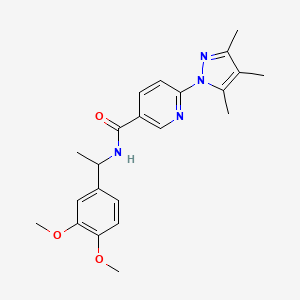
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2928008.png)
